N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Overview
Description
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group substituted with allyloxy, chloro, and methoxy groups, and an ethanamine chain substituted with dimethoxyphenyl groups. The hydrochloride form indicates it is a salt, which is often used to enhance the solubility and stability of organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride typically involves multiple steps:
Formation of the benzyl intermediate: This step involves the allylation of 3-chloro-5-methoxybenzyl alcohol using allyl bromide in the presence of a base such as potassium carbonate.
Introduction of the ethanamine chain: The intermediate is then reacted with 3,4-dimethoxyphenylacetonitrile under reductive amination conditions using a reducing agent like sodium borohydride.
Hydrochloride formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Amines or thioethers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the allyloxy and chloro groups.
Mescaline: A related compound with additional methoxy groups on the benzyl ring.
Bevantolol: A compound used in the synthesis of similar benzyl derivatives.
Uniqueness
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO4.ClH/c1-5-10-27-21-17(22)11-16(13-20(21)26-4)14-23-9-8-15-6-7-18(24-2)19(12-15)25-3;/h5-7,11-13,23H,1,8-10,14H2,2-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZYPEBDEIWQNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C(=C2)Cl)OCC=C)OC)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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